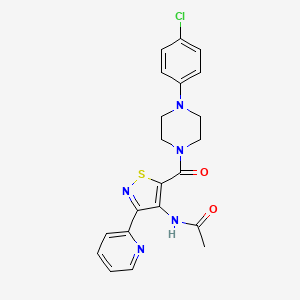
6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid” is characterized by a pyrimidine ring, which is a nitrogen-containing heterocycle . The InChI code for this compound is 1S/C8H10N2O4/c1-4(2)14-8-9-5(7(12)13)3-6(11)10-8/h3-4H,1-2H3,(H,12,13)(H,9,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid” include a molecular weight of 198.18 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
Some derivatives of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid are explored for their roles in catalytic processes and chemical reactions. For instance, 2-amino-4,6-diarylpyrimidines, synthesized from related compounds, were subjected to oxidation with chromium(VI)–oxalic acid complex in acidic solutions. Oxalic acid offers a more favorable pathway for these reactions, highlighting the compound's utility in facilitating complex organic reactions (Meenakshisundaram et al., 2007).
Synthesis and Chemical Properties
Research has also focused on synthesizing and exploring the reactions of derivatives like 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and its derivatives. These compounds are investigated for various chemical reactions, including methylation, acylation, and condensation with dielectrophiles, revealing the structural versatility and reactivity of these compounds in creating biologically and chemically significant molecules (Kappe & Roschger, 1989).
Antimicrobial and Biological Activity
Derivatives of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. For example, a series of dihydropyrimidine-5-carboxylic acids were prepared and showed significant to moderate antibacterial activity and promising antifungal activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).
Environmental Chemistry and Green Synthesis
In environmental chemistry, the oxidation of related compounds to 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid using water ultrasound-assisted techniques has been explored. This method highlights an environmentally benign protocol for oxidizing these compounds, underscoring the importance of green chemistry in the synthesis and modification of pyrimidine derivatives (Gavrilović et al., 2018).
Structural Studies and Crystallography
The study of crystal structures involving derivatives of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid has provided insights into the hydrogen bonding patterns and molecular arrangements. For example, research on pyrimethaminium benzenesulfonate monohydrate and related compounds has revealed intricate details about sulfonate/carboxylate interactions, offering valuable information for designing new materials and pharmaceuticals (Balasubramani et al., 2007).
Safety and Hazards
The compound “6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid” has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
6-oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(2)14-8-9-5(7(12)13)3-6(11)10-8/h3-4H,1-2H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNEHWJJDAOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703965.png)

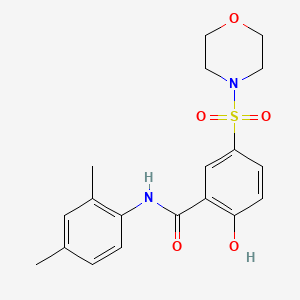
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2703970.png)
![2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2703975.png)
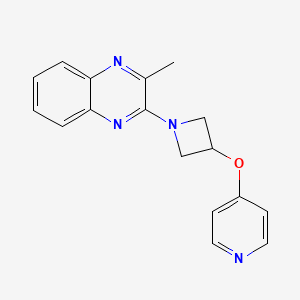
![Ethyl 2-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2703978.png)
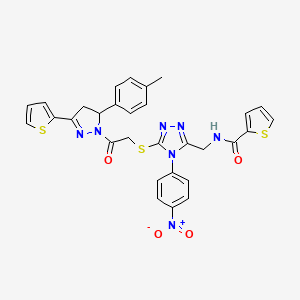
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)
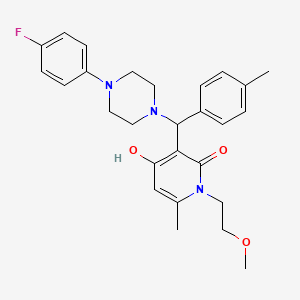
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
